molecular formula C20H34O3 B15294983 ethyl (9Z,11E,15Z)-13-hydroxyoctadeca-9,11,15-trienoate

ethyl (9Z,11E,15Z)-13-hydroxyoctadeca-9,11,15-trienoate

Cat. No.: B15294983
M. Wt: 322.5 g/mol
InChI Key: KTCYKTYHVKFBJI-ZDKYARGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (9Z,11E,15Z)-13-hydroxyoctadeca-9,11,15-trienoate is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (9Z,11E,15Z)-13-hydroxyoctadeca-9,11,15-trienoate typically involves the esterification of the corresponding hydroxy fatty acid. One common method involves the use of ethyl alcohol in the presence of an acid catalyst to esterify 13-hydroxy-9,11,15-octadecatrienoic acid . The reaction is carried out under controlled conditions, often involving refluxing the mixture to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological processes. For instance, recombinant Escherichia coli cells expressing specific enzymes can be used to produce the hydroxy fatty acid precursor, which is then esterified to form the desired compound . This method allows for large-scale production with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (9Z,11E,15Z)-13-hydroxyoctadeca-9,11,15-trienoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is typically used for hydrogenation.

    Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.

Major Products

    Oxidation: Formation of 13-oxo-octadeca-9,11,15-trienoate.

    Reduction: Formation of ethyl octadecanoate.

    Substitution: Formation of ethyl (9Z,11E,15Z)-13-chlorooctadeca-9,11,15-trienoate.

Scientific Research Applications

Ethyl (9Z,11E,15Z)-13-hydroxyoctadeca-9,11,15-trienoate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl (9Z,11E,15Z)-13-hydroxyoctadeca-9,11,15-trienoate exerts its effects involves its interaction with cellular membranes and signaling pathways. The hydroxyl group and double bonds allow it to integrate into lipid bilayers, affecting membrane fluidity and function. It can also modulate the activity of enzymes involved in lipid metabolism and signaling, such as cyclooxygenases and lipoxygenases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (9Z,11E,15Z)-13-hydroxyoctadeca-9,11,15-trienoate is unique due to its specific hydroxylation and esterification, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various fields of research.

Properties

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

ethyl (9Z,11E,15Z)-13-hydroxyoctadeca-9,11,15-trienoate

InChI

InChI=1S/C20H34O3/c1-3-5-13-16-19(21)17-14-11-9-7-6-8-10-12-15-18-20(22)23-4-2/h5,9,11,13-14,17,19,21H,3-4,6-8,10,12,15-16,18H2,1-2H3/b11-9-,13-5-,17-14+

InChI Key

KTCYKTYHVKFBJI-ZDKYARGRSA-N

Isomeric SMILES

CC/C=C\CC(/C=C/C=C\CCCCCCCC(=O)OCC)O

Canonical SMILES

CCC=CCC(C=CC=CCCCCCCCC(=O)OCC)O

Origin of Product

United States

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